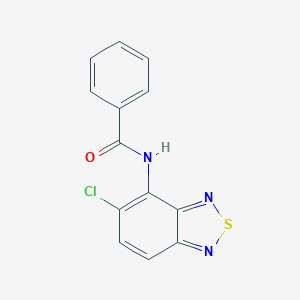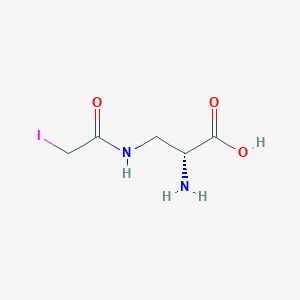![molecular formula C20H19N5O2S B237315 4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237315.png)
4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzamide derivatives and is known for its ability to interact with certain receptors in the body, leading to various biochemical and physiological effects.
作用機序
The mechanism of action of 4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves its ability to interact with certain receptors in the body. Specifically, this compound has been shown to bind to the CB1 and CB2 receptors, which are part of the endocannabinoid system. This interaction leads to various biochemical and physiological effects, including the inhibition of cancer cell growth, the suppression of inflammation, and the modulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide are diverse and depend on the specific application of the compound. Some of the most notable effects include the inhibition of cancer cell growth, the suppression of inflammation, and the modulation of neurotransmitter release in the brain. Additionally, this compound has been shown to have antioxidant and antibacterial properties.
実験室実験の利点と制限
The advantages of using 4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide in lab experiments include its potential therapeutic properties and its ability to interact with specific receptors in the body. However, there are also limitations to using this compound, including its potential toxicity and the need for specialized expertise in organic chemistry to synthesize the compound.
将来の方向性
There are many potential future directions for research involving 4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide. Some of the most promising areas of research include further exploration of its potential as an anticancer agent, an antifungal agent, and an anti-inflammatory agent. Additionally, there is potential for this compound to be used in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of this compound and to explore its potential applications in other areas of medicine.
合成法
The synthesis of 4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves a multi-step process that requires expertise in organic chemistry. The compound is typically synthesized using a combination of chemical reactions, including condensation, cyclization, and substitution reactions. The exact synthesis method may vary depending on the specific laboratory and the desired purity of the final product.
科学的研究の応用
The potential therapeutic properties of 4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide have been explored in various scientific research studies. Some of the most promising applications of this compound include its potential as an anticancer agent, an antifungal agent, and an anti-inflammatory agent. Additionally, this compound has shown potential as a treatment for certain neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
製品名 |
4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide |
|---|---|
分子式 |
C20H19N5O2S |
分子量 |
393.5 g/mol |
IUPAC名 |
4-ethoxy-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C20H19N5O2S/c1-3-27-17-10-8-15(9-11-17)18(26)21-12-14-4-6-16(7-5-14)19-24-25-13(2)22-23-20(25)28-19/h4-11H,3,12H2,1-2H3,(H,21,26) |
InChIキー |
QLCOHDVUUVPHJW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B237246.png)


![N-[(4-Aminopyridin-3-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B237267.png)


![4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237277.png)

![4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237284.png)
![2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237291.png)

![2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237297.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237304.png)